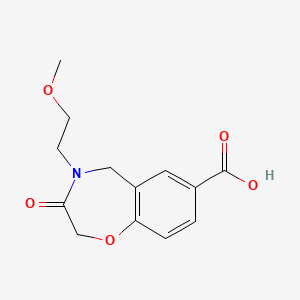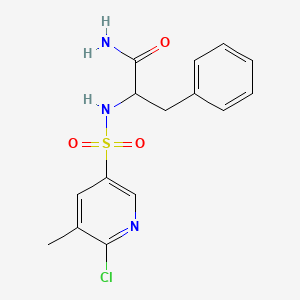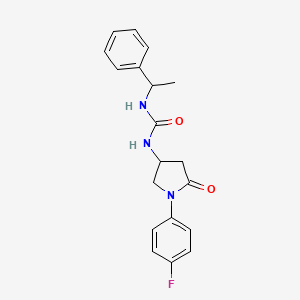
6-chloro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone (also known as 6-chloro-3-hydroxy-2-methylphenyl-4(3H)-quinazolinone) is a synthetic molecule that is used in various scientific research applications. It is a member of the quinazolinone family of molecules, which are known for their ability to bind to proteins and inhibit certain biological activities.
Aplicaciones Científicas De Investigación
Analgesic Activity
Quinazolinone derivatives have been synthesized and evaluated for their analgesic activities. These compounds have shown significant analgesic effects, suggesting their potential as pain management agents. The synthesis method and the in vitro analgesic activity evaluation using acetic acid-induced writhing in mice have been documented, highlighting their higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Corrosion Inhibition
Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiencies, indicating their potential application in protecting metals against corrosion. The study utilized electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, to investigate their inhibition mechanisms (Errahmany et al., 2020).
Anticancer Activity
Research has focused on synthesizing novel quinazolinone and benzamide derivatives to develop new anticancer agents. These synthesized compounds were evaluated for their anti-proliferative activity against cancer cell lines, showing promising results comparable to that of doxorubicin, a standard anticancer drug. This highlights the potential of quinazolinone derivatives in cancer therapy (El-Hashash et al., 2018).
Enzyme-Mediated Cancer Diagnosis and Therapy
A novel approach using water-soluble, radioactive quinazolinone prodrug for enzyme-mediated cancer imaging and therapy has been developed. This methodology focuses on entraping water-insoluble radioactive molecules within solid tumors, showcasing the potential of quinazolinone derivatives in cancer diagnosis and therapy (Kai Chen et al., 2006).
Fluorescent Chemical Sensors
Quinazolinone derivatives have been employed as fluoroionophores for sensitive optochemical sensors, specifically for detecting Fe3+ ions. These sensors demonstrate excellent selectivity and sensitivity, indicating their potential application in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).
Propiedades
IUPAC Name |
6-chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKZHNFRFTWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)


![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)
